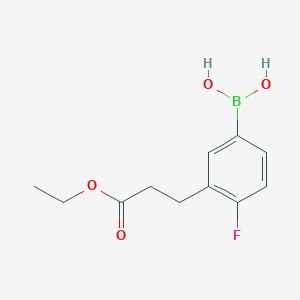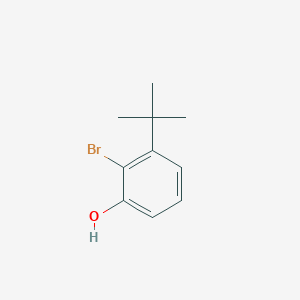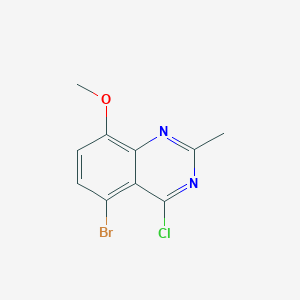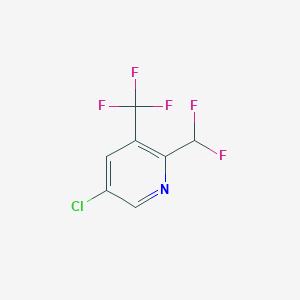![molecular formula C11H6Cl2N2 B12974531 1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
1,4-Dichloropyrrolo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloropyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxy-1,5-diketones with o-phenylenediamine, leading to the formation of 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives, which are then dehydrogenated to yield the desired compound . Another approach involves the intramolecular cyclization of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent .
Industrial Production Methods
the principles of green chemistry and transition-metal-free catalysis are increasingly being applied to the synthesis of such heterocyclic compounds to make the processes more sustainable and environmentally friendly .
化学反応の分析
Types of Reactions
1,4-Dichloropyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline 1,4-dioxides.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Substitution: Halogen substitution reactions often use nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline 1,4-dioxides, while substitution reactions can produce a variety of substituted pyrroloquinoxalines .
科学的研究の応用
作用機序
The mechanism of action of 1,4-Dichloropyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as protein kinase CK2, AKT kinase, and RAD51, which are involved in cell proliferation and survival.
DNA Damage: It can cause DNA damage, leading to apoptosis in cancer cells.
Receptor Binding: Acts as a ligand for 5-HT3 receptors, influencing neurotransmission and potentially providing analgesic effects.
類似化合物との比較
1,4-Dichloropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds in the pyrroloquinoxaline family:
Pyrrolo[1,2-a]quinoxaline: The parent compound without chlorine substituents.
4,5-Dihydropyrrolo[1,2-a]quinoxaline: A reduced form of the compound.
Quinoxaline 1,4-dioxides: Oxidized derivatives with different biological activities.
These compounds share similar core structures but differ in their substituents and oxidation states, leading to variations in their biological activities and applications .
特性
分子式 |
C11H6Cl2N2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC名 |
1,4-dichloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6Cl2N2/c12-10-6-5-9-11(13)14-7-3-1-2-4-8(7)15(9)10/h1-6H |
InChIキー |
HBWRNCYIAYBAPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=C(N23)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


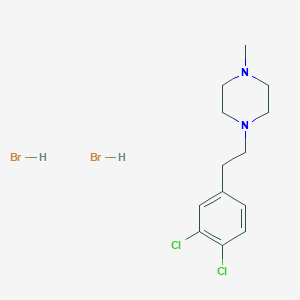
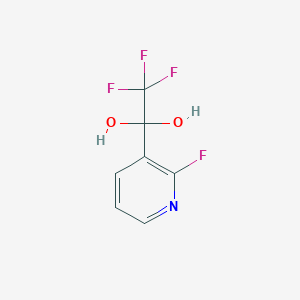
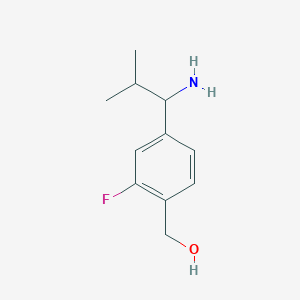
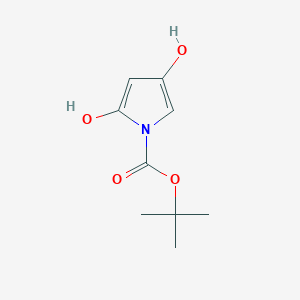
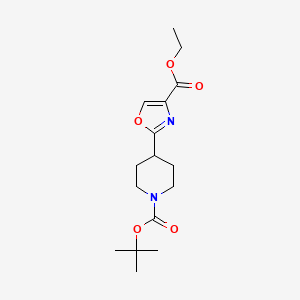
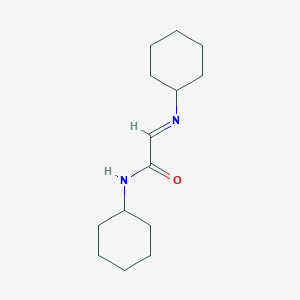

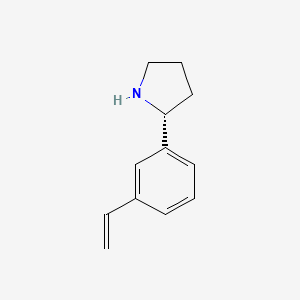
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)

